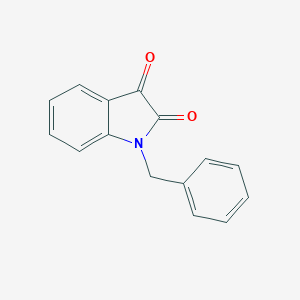

Benzylisatin

Description

The exact mass of the compound 1-Benzyl-1H-indole-2,3-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)16(15(14)18)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIISFRLGYDVIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295164 | |

| Record name | 1-Benzyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-89-6 | |

| Record name | 1217-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzylisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of novel Benzylisatin derivatives

An In-depth Technical Guide on the Synthesis and Characterization of Novel Benzylisatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Isatin (B1672199) (1H-indole-2,3-dione), an endogenous heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the vast array of biological activities exhibited by its derivatives.[1] The introduction of a benzyl (B1604629) group at the N-1 position of the isatin core often enhances lipophilicity and can significantly modulate pharmacological properties. These N-benzylisatin derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anticonvulsant effects.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives, focusing on their potential as therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of N-benzylisatin derivatives is typically a straightforward process, primarily involving the N-alkylation of the isatin core. This core can then be further modified, most commonly at the C-3 carbonyl position, to generate a diverse library of compounds, such as Schiff bases and hydrazones.

General Synthesis Workflow

The primary synthetic route involves two key steps:

-

N-Benzylation of Isatin: The acidic N-H proton of the isatin indole (B1671886) ring is deprotonated by a base, followed by a nucleophilic substitution reaction (SN2) with a benzyl halide.[4]

-

Condensation at C-3 Carbonyl: The highly reactive ketone at the C-3 position of the N-benzylisatin is condensed with various primary amines, hydrazines, or hydrazides to form corresponding imines (Schiff bases) or hydrazones.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide step-by-step protocols for the synthesis and characterization of these compounds.

Synthesis of 1-Benzylindoline-2,3-dione (N-Benzylisatin)

This protocol is adapted from procedures described for the N-alkylation of isatin.[5]

-

Dissolution: Dissolve isatin (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), in a round-bottom flask.

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.2-1.5 eq) and a catalytic amount of potassium iodide (KI, 0.2 eq) to the solution.

-

Stirring: Stir the mixture at room temperature for 5-10 minutes to form the isatin salt.

-

Addition of Benzyl Halide: Add benzyl chloride or benzyl bromide (1.1-1.5 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux (or 80 °C for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).[5] The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane solvent system to yield the pure N-benzylisatin.[5]

Synthesis of N-Benzylisatin-Aryl Hydrazones

This protocol describes the condensation reaction at the C-3 position, adapted from published methods.[2]

-

Dissolution: Dissolve N-benzylisatin (1.0 eq) and a substituted arylhydrazine or hydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Reflux the reaction mixture for 3-5 hours. Monitor the formation of the product by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry under a vacuum to obtain the pure hydrazone derivative.

Characterization Protocols

The synthesized compounds are characterized using standard spectroscopic techniques.

-

Melting Point (M.P.): Determined using a digital melting point apparatus and are reported uncorrected.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are recorded on an FT-IR spectrophotometer using KBr disks.[2] Key peaks include the C=O stretching of the amide and ketone groups, and the C=N stretch in Schiff bases/hydrazones.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 600 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent and TMS as the internal standard.[2][6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the synthesized compounds, confirming their molecular weight.[2][5]

Characterization and Biological Data

The following tables summarize characterization data and biological activity for representative N-benzylisatin derivatives reported in the literature.

Table 1: Physicochemical and Spectroscopic Characterization Data

| Compound ID | Derivative Type | Yield (%) | M.P. (°C) | FT-IR (cm⁻¹) ν(C=O), ν(C=N) | ¹H NMR (δ, ppm) Key Signals | Ref. |

| 2a | N-Benzylisatin | 79-95 | 127-131 | 1728, 1608 | 4.9-5.0 (s, 2H, N-CH₂) | [2] |

| 6c | Hydrazone | 50 | 235-236 | 1705, 1608, 1589 | 4.97 (s, 2H, N-CH₂), 8.65 (s, 1H, N=CH) | [2] |

| 6f | Hydrazone | 68 | 216-217 | 1720, 1602 | 4.95 (s, 2H, N-CH₂), 8.60 (s, 1H, N=CH) | [2] |

| 4c | Schiff Base | 78 | 258-260 | 1720, 1612 | 5.01 (s, 2H, N-CH₂) |

Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)

| Compound ID | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | VEGFR-2 Inhibition | Ref. |

| 6c | 4.35 | 4.09 | - | - | [2] |

| 7c | - | - | 7.17 | 0.728 | [4] |

| 7d | - | - | 2.93 | 0.503 | [4] |

| 2m ¹ | - | - | - | - | [3] |

| Gefitinib | 15.23 | 7.35 | - | - | [2] |

| Doxorubicin | - | - | 16.21 | - | [4] |

| ¹Compound 2m (N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin) showed an IC₅₀ of 0.03 µM against K562 (Leukemia) cells.[3] |

Table 3: Antibacterial Activity

| Compound Series | Activity Level | Tested Bacteria | Notes | Ref. |

| 3(a-c), 4(a-c) | Moderate | Gram-positive & Gram-negative | Schiff bases of N-benzylisatins. 4(a-c) series more active than 3(a-c). No activity against Klebsiella pneumoniae. No antifungal activity observed. |

Mechanism of Action and Signaling Pathways

Several N-benzylisatin derivatives have emerged as potent anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[7] A primary mechanism involves the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][4]

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] By binding to the ATP-binding site of the VEGFR-2 kinase domain, certain this compound derivatives can block its activation and downstream signaling. This inhibition prevents endothelial cell proliferation and migration, ultimately suppressing tumor-induced angiogenesis.[1][4]

References

- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

Spectroscopic Analysis of N-benzylisatin Compounds: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of N-benzylisatin compounds, a class of molecules with significant therapeutic potential.

N-benzylisatin derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The synthesis and evaluation of these compounds rely heavily on robust analytical techniques to confirm their structure and purity. This technical guide provides a comprehensive overview of the spectroscopic analysis of N-benzylisatin compounds, detailing experimental protocols and summarizing key spectral data to aid in their characterization.

Synthesis of N-benzylisatin Derivatives

The foundational step in the analysis of N-benzylisatin compounds is their synthesis. A common and effective method involves the N-alkylation of isatin (B1672199) or its derivatives with benzyl (B1604629) bromide.[1] The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K2CO3).[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Further modifications, such as the formation of Schiff bases or hydrazones, are often performed at the C3-carbonyl position of the N-benzylisatin core to generate a wide array of derivatives with varied biological activities.[1]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of N-benzylisatin compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of N-benzylisatin derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of an N-benzylisatin compound will typically show characteristic signals for the aromatic protons of the isatin core and the benzyl group, as well as a singlet for the benzylic methylene (B1212753) protons (N-CH₂-Ph).[1][3]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including the characteristic carbonyl carbons of the isatin moiety.[1]

Table 1: Representative ¹H NMR Spectral Data for N-benzylisatin Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 1-Benzyl-3-((4-(dimethylamino)benzylidene)hydrazono)indolin-2-one | DMSO-d6 | 3.06 (s, 6H, N(CH₃)₂), 4.97 (s, 2H, N-CH₂-Ph), 6.84 (d, J = 7.8, 2H, ArH), 6.98 (d, J = 7.2, 1H, ArH), 7.15 (t, 1H, ArH), 7.26 (s, 1H, ArH), 7.34 (m, 5H, ArH), 7.85 (d, J = 7.8, 2H, ArH), 8.30 (d, J = 7.2, 1H, ArH), 8.67 (s, 1H, N=CH)[1] |

| 1-Benzyl-3-((3-methylbenzylidene)hydrazono)indolin-2-one | DMSO-d6 | 2.38 (s, 3H, Ph-CH₃), 4.95 (s, 2H, N-CH₂-Ph), 7.0 (d, J = 8.4, 1H, ArH), 7.07 (t, 1H, ArH), 7.22–7.42 (m, 7H, ArH), 7.45 (t, 1H, ArH), 7.76 (s, 1H, ArH), 7.78 (d, J = 7.8, 1H, ArH), 7.95 (d, J = 7.2, 1H, ArH), 8.85 (s, 1H, N=CH)[1] |

| 1-Benzyl-3-((4-hydroxybenzylidene)hydrazono)indolin-2-one | DMSO-d6 | 4.97 (s, 2H, N-CH₂-Ph), 6.92 (d, J = 7.8, 2H, ArH), 6.98 (d, J = 7.2, 1H, ArH), 7.08 (t, 1H, ArH), 7.22–7.4 (m, 6H, ArH), 7.73 (bs, 1H, OH), 7.86 (d, J = 7.2, 2H, ArH), 8.15 (d, J = 7.8, 1H, ArH), 8.65 (s, 1H, N=CH)[1] |

Table 2: Representative ¹³C NMR Spectral Data for N-benzylisatin Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 1-Benzyl-3-((4-(dimethylamino)benzylidene)hydrazono)indolin-2-one | DMSO-d6 | 166.41, 164.43, 153.76, 149.56, 144.80, 136.70, 133.09, 131.97, 129.18, 129.08, 127.99, 127.68, 123.35, 120.76, 117.04, 112.30, 110.22, 43.11 and 40.14[1] |

| 1-Benzyl-3-((3-methylbenzylidene)hydrazono)indolin-2-one | DMSO-d6 | 163.74, 161.14, 149.83, 145.45, 139.06, 136.46, 134.03, 133.75, 133.43, 129.98, 129.62, 129.19, 129.13, 129.10, 127.99, 127.71, 126.45, 123.60, 117.81, 116.34, 110.57, 43.19 and 21.35[1] |

| 1-Benzyl-3-((2-methyl benzylidene)hydrazono)indolin-2-one | DMSO-d6 | 163.80, 159.92, 149.81, 145.45, 139.86, 136.46, 134.04, 132.44, 131.80, 131.72, 129.19, 128.91, 128.07, 128.00, 127.71, 127.09, 123.54, 116.33, 110.59, 43.19 and 19.59[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of N-benzylisatin derivatives are characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the isatin ring.[1] The formation of derivatives at the C3 position, such as imines (C=N), will introduce new characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for N-benzylisatin Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C=O (ketone) | 1705 - 1728 | [1] |

| C=O (amide) | 1608 | |

| C=N (imine/hydrazone) | 1558 - 1681 | [1] |

| C-H (aliphatic) | 2920 - 2970 | [1] |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of N-benzylisatin compounds. Electrospray ionization (ESI) is a commonly used soft ionization technique that provides the molecular ion peak ([M+H]⁺), confirming the molecular weight of the synthesized compound.[1]

Table 4: Representative Mass Spectrometry Data for N-benzylisatin Derivatives

| Compound | Ionization Mode | [M+H]⁺ (m/z) |

| 1-Benzyl-3-((4-(dimethylamino)benzylidene)hydrazono)indolin-2-one | ESI | 383 |

| 1-Benzyl-3-((3-methylbenzylidene)hydrazono)indolin-2-one | ESI | 354 |

| 1-Benzyl-3-((4-hydroxybenzylidene)hydrazono)indolin-2-one | ESI | 356 |

| 1-Benzyl-3-((4-bromobenzylidene)hydrazono)indolin-2-one | ESI | 418/420 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to monitor the progress of a reaction. The formation of extended conjugation systems in N-benzylisatin derivatives, such as hydrazones, can lead to a bathochromic (red) shift in the absorption maximum (λmax) compared to the starting N-benzylisatin. One study noted that the formation of green fluorescent compounds from N-benzyl isatin-derived adducts was confirmed by the appearance and enhancement of absorption bands between 400-470 nm.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful spectroscopic analysis.

General Procedure for Synthesis of N-benzylisatin

To a solution of isatin in DMF, an equimolar amount of benzyl bromide is added. The reaction mixture is heated at 80 °C for 12 hours.[1] The product, N-benzylisatin, can be isolated by precipitation and filtration.[1]

NMR Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[1]

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used.

-

Sample Preparation: Samples are typically prepared as KBr pellets.[1] A small amount of the compound is ground with dry potassium bromide and pressed into a thin disk.

-

Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.[1]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and infused into the mass spectrometer.

-

Data Acquisition: Spectra are acquired in positive ion mode to observe the [M+H]⁺ ion.

Biological Activity and Signaling Pathways

Certain N-benzylisatin derivatives have been shown to exhibit potent anticancer activity. For instance, a novel N-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative has been reported to induce apoptosis in cancer cells through the intrinsic pathway.[5] This involves the activation of caspase-9, which in turn activates caspase-3, a key executioner caspase, leading to programmed cell death.[5]

Caption: Intrinsic apoptosis pathway induced by an N-benzylisatin derivative.

Experimental and Analytical Workflow

A systematic workflow is crucial for the efficient synthesis and characterization of N-benzylisatin compounds.

References

Biological Activities of N-benzylisatin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-benzylisatin and its diverse analogs. Isatin (B1672199), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties. The introduction of a benzyl (B1604629) group at the N1 position of the isatin core has been shown to modulate and often enhance these biological effects. This document details the anticancer, antimicrobial, and antiviral activities of these compounds, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity

N-benzylisatin analogs have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various N-benzylisatin analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Anticancer Activity of N-benzylisatin Hydrazone Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6c | A549 (Lung) | 4.35 | [1] |

| HeLa (Cervical) | 4.09 | [1] | |

| 6d | A549 (Lung) | Comparable to Gefitinib | [1] |

| 6f | A549 (Lung) | Comparable to Gefitinib | [1] |

| 6g | A549 (Lung) | Comparable to Gefitinib | [1] |

| Gefitinib (Control) | A549 (Lung) | 15.23 | [1] |

| HeLa (Cervical) | 7.35 | [1] | |

| Compound 23 | MDA-MB-231 (Breast) | 15.8 ± 0.6 | |

| Compound 5o | ZR-75, HT-29, A-549 | 1.69 (average) | [2] |

| Sunitinib (Control) | ZR-75, HT-29, A-549 | 8.11 (average) | [2] |

Table 2: Anticancer Activity of Other N-benzylisatin Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | K562 (Leukemia) | 0.03 | [3] |

| Fluorinated 1-benzylisatin (3a) | M-HeLa, HuTu 80 | Moderate activity | [4] |

| Fluorinated 1-benzylisatin (3b) | M-HeLa, HuTu 80 | Moderate activity | [4] |

| Fluorinated 1-benzylisatin (3d) | M-HeLa, HuTu 80 | Moderate activity | [4] |

Mechanisms of Anticancer Action

The anticancer effects of N-benzylisatin analogs are attributed to several mechanisms, including the induction of apoptosis and the inhibition of crucial signaling pathways.

Several studies suggest that N-benzylisatin derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.[4][5] This is often characterized by the dissipation of the mitochondrial membrane potential and the activation of caspases, which are key executioners of the apoptotic process.[4][6]

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[7][8] Some N-benzylisatin analogs have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10]

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-benzylisatin analogs in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Activity

Certain N-benzylisatin derivatives have demonstrated activity against various bacterial and fungal strains. The structural modifications on the isatin and benzyl rings play a crucial role in determining the antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is often assessed by the zone of inhibition in agar (B569324) diffusion assays.

Table 3: Antibacterial Activity of N-benzylisatin Analogs

| Compound Class | Bacterial Strains | Activity | Reference |

| N-benzylisatin-aryl hydrazones (6a-j) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Pseudomonas aeruginosa | No significant activity up to 100 µ g/disc | [1] |

| Schiff bases of N-benzyl isatins (3a-c, 4a-c) | Gram-positive and Gram-negative bacteria | Moderate activity at 5mg/mL (except against Klebsiella pneumoniae) | [11] |

| N-benzylisatin-3-semicarbazones and hydrazones | Various bacteria | Some compounds more active than trimethoprim | [10] |

Note: A lack of significant antibacterial activity can be advantageous for anticancer drugs, as it may reduce side effects related to the disruption of the gut microbiome.[1]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11][12]

Detailed Steps:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Plate Inoculation: The surface of a sterile agar plate is uniformly inoculated with the test microorganism to create a lawn.

-

Well Creation: Wells of a specific diameter are cut into the agar plate using a sterile borer.

-

Compound Application: A defined volume of the N-benzylisatin analog solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the substance.

Antiviral Activity

The antiviral potential of N-benzylisatin analogs has been explored, with some derivatives showing inhibitory effects against certain viruses.[12][13] The mechanism of action often involves the inhibition of viral enzymes that are essential for replication.

General Mechanism of Antiviral Action

Many antiviral drugs, including nucleoside analogs, function by inhibiting viral polymerases, the enzymes responsible for replicating the viral genome.[14][15] N-benzylisatin derivatives may act as non-nucleoside inhibitors, binding to allosteric sites on these enzymes and disrupting their function.

Synthesis of N-benzylisatin Analogs

The synthesis of N-benzylisatin and its derivatives typically involves straightforward chemical reactions. The most common analogs are hydrazones and Schiff bases, formed by condensation reactions at the C3-carbonyl group of the N-benzylisatin core.

General Synthesis Protocols

N-benzylisatin is generally prepared by the N-alkylation of isatin with benzyl bromide or a similar benzylating agent in the presence of a base.[1]

These derivatives are synthesized by the condensation reaction of N-benzylisatin with various aryl hydrazides in a suitable solvent, often with an acid catalyst.[1][16]

Schiff bases are formed through the reaction of N-benzylisatin with primary amines in an appropriate solvent, typically with a catalytic amount of acid.[11][13]

Conclusion

N-benzylisatin and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer activity, coupled with tunable antimicrobial and potential antiviral properties, makes them attractive candidates for further investigation. The structure-activity relationship studies indicate that modifications at the C5 position of the isatin ring and on the N-benzyl group can profoundly influence their biological profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to facilitate the rational design of more potent and selective drug candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. researchhub.com [researchhub.com]

- 2. botanyjournals.com [botanyjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]

- 6. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijirset.com [ijirset.com]

- 10. benchchem.com [benchchem.com]

- 11. hereditybio.in [hereditybio.in]

- 12. chemistnotes.com [chemistnotes.com]

- 13. sysrevpharm.org [sysrevpharm.org]

- 14. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Initial Screening of Benzylisatin for Anticancer Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of benzylisatin and its derivatives for anticancer properties. It covers key aspects from synthesis to in vitro evaluation, including detailed experimental protocols and an exploration of the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer properties. The modification of the isatin core, particularly at the N-1 position with a benzyl (B1604629) group, has led to the development of this compound derivatives with potent and selective anticancer activity. This guide focuses on the initial in vitro screening of these compounds, providing a framework for their evaluation as potential therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly N-benzylisatin hydrazones, is a common strategy to enhance their biological activity. The general synthetic scheme involves a multi-step process.

General Synthesis Protocol for N-Benzylisatin Hydrazones

A typical synthesis involves the N-benzylation of isatin followed by a condensation reaction with a suitable hydrazide.

Step 1: N-Benzylation of Isatin Isatin is reacted with benzyl bromide in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically heated to yield N-benzylisatin.

Step 2: Hydrazone Formation The resulting N-benzylisatin is then refluxed with a substituted hydrazide in a solvent like ethanol, often with a catalytic amount of acetic acid, to yield the final N-benzylisatin hydrazone derivative.

In Vitro Anticancer Activity

The initial assessment of the anticancer potential of this compound derivatives involves evaluating their cytotoxic effects against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.

Data Presentation: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a compound that inhibits 50% of cancer cell growth. The following tables summarize the IC50 values of various this compound derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| N-benzylisatin-aryl-hydrazone (6c) | A549 (Non-small cell lung cancer) | 4.35 | Gefitinib | 15.23 |

| HeLa (Cervical cancer) | 4.09 | Gefitinib | 7.35 | |

| (E)-1-benzyl-3-hydrazonoindolin-2-one (4) | A549 | 14.15 | Gefitinib | 15.23 |

| HeLa | 46.03 | - | - | |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | K562 (Leukemia) | 0.03 | - | - |

| 1-benzyl-5-bromoindolin-2-one derivative (7c) | MCF-7 (Breast cancer) | 7.17 | Doxorubicin | - |

| 1-benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 | 2.93 | Doxorubicin | - |

| Isatin-hybrid hydrazone (23) | MDA-MB-231 (Triple-negative breast cancer) | 15.8 | - | - |

Table 1: Summary of IC50 values for selected this compound derivatives against various cancer cell lines.[1][2][3][4]

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the in vitro cytotoxicity of this compound derivatives.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Mechanism of Action

Preliminary studies suggest that this compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. This compound derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, which is often initiated by an increase in intracellular reactive oxygen species (ROS).

Experimental workflow for apoptosis detection.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells after treatment and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

This compound-induced intrinsic apoptosis pathway.

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

Protein lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.

Cell Cycle Arrest

This compound derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at a specific phase, most notably the G1 phase.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 4. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

The Chemistry of Isatin: A Comprehensive Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) is an endogenous indole (B1671886) derivative with a rich history and a broad spectrum of biological activities. First isolated in 1841 as an oxidation product of indigo, this versatile molecule has since been identified in a variety of natural sources, including plants, microorganisms, and animals. Its intriguing pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, has made it a molecule of significant interest in the field of drug discovery and development. This technical guide provides an in-depth exploration of the natural origins of isatin and its derivatives, coupled with detailed methodologies for their isolation and purification.

Natural Sources of Isatin Compounds

Isatin and its substituted derivatives are biosynthesized by a diverse range of organisms. The distribution of these compounds across different natural kingdoms highlights their ecological significance and hints at their potential as lead compounds for novel therapeutics.

Plant Kingdom

A variety of plant species are known to produce isatin and its derivatives. These compounds often play a role in the plant's defense mechanisms.

-

Isatis spp. The genus Isatis, particularly Isatis tinctoria (woad), is a well-known source of isatin precursors, which are involved in the formation of the blue dye indigo. While isatin itself is present, the leaves are richer in its glycosides, such as isatan B.

-

Couroupita guianensis The flowers of the cannonball tree are a significant source of isatin.[1]

-

Melochia tomentosa This Caribbean plant is a source of melosatins, which are methoxy (B1213986) phenylpentyl isatin derivatives.[2][3]

-

Boronia koniamboensis This species is another plant known to contain isatin derivatives.

-

Calanthe discolor This orchid species has also been identified as a source of isatin.

Microbial Kingdom

Microorganisms, particularly fungi and bacteria, are prolific producers of a vast array of secondary metabolites, including isatin and its derivatives.

-

Chaetomium globosum This fungus is known to produce 5-(3′-methylbut-2′-yl)isatin.[4]

-

Streptomyces albus This bacterium is a source of 6-(3′-methylbuten-2′-yl)isatin.[4][5]

-

Alteromonas sp. This marine bacterium has been found to produce isatin.

Animal Kingdom

Isatin has also been identified in the animal kingdom, both as a metabolic byproduct and as a component of defensive secretions.

-

Bufo spp. The venom of toads from the Bufo genus contains isatin.

-

Dicathais orbita This Australian marine mollusc is another animal source of isatin.

-

Mammals (including humans) Isatin is an endogenous compound in mammals, found in various tissues and fluids. It is considered a metabolic derivative of tryptophan and adrenaline.

Quantitative Data on Isatin Yield

The concentration of isatin in natural sources can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed. The following table summarizes the available quantitative data on isatin yield from various natural sources.

| Natural Source | Part Used | Compound | Yield | Reference |

| Couroupita guianensis | Flowers | Isatin | 3 mg from 250 g of dry powder | [1] |

| Isatis tinctoria | Leaves | Tryptanthrin (an isatin derivative) | 0.56 to 16.74 × 10⁻³ % of dry weight |

Experimental Protocols for Isolation of Isatin

The isolation of isatin from natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocol can be adapted based on the source material and the desired purity of the final product.

General Workflow for Isatin Isolation from Plant Material

The following diagram illustrates a general workflow for the isolation of isatin from plant sources.

Detailed Protocol: Isolation of Isatin from Couroupita guianensis Flowers

This protocol is adapted from the methodology described by Premanathan et al. (2012).[1]

1. Plant Material Preparation:

-

Collect fresh flowers of Couroupita guianensis.

-

Wash the flowers thoroughly with water to remove any debris.

-

Air-dry the flowers in the shade until they are completely moisture-free.

-

Grind the dried flowers into a fine powder using a mechanical grinder.

2. Solvent Extraction:

-

Weigh 250 g of the dried flower powder.

-

Place the powder in a Soxhlet apparatus.

-

Extract the powder with chloroform (B151607) for 6-8 hours.

-

After extraction, concentrate the chloroform extract using a rotary evaporator under reduced pressure to obtain a crude residue.

3. Purification by Column Chromatography:

-

Prepare a silica (B1680970) gel (60-120 mesh) column (5 x 50 cm).

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5).

-

Combine the fractions that show a spot corresponding to a standard isatin sample.

4. Crystallization:

-

Concentrate the pooled fractions containing isatin.

-

Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or acetone).

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

-

Collect the orange-red crystals of isatin by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Yield: Approximately 3 mg of pure isatin can be obtained from 250 g of dried flower powder.[1]

General Considerations for Isolation from Other Sources

-

Isatis tinctoria : The extraction of isatin from Isatis tinctoria leaves requires a focus on the hydrolysis of isatin precursors (isatans) to liberate isatin. This can be achieved through enzymatic or mild acidic/basic treatment of the initial extract before chromatographic purification. Quantitative analysis often focuses on the precursors rather than isatin itself.[6]

-

Microbial Sources (Streptomyces albus, Chaetomium globosum) : For microbial sources, the isatin derivatives are typically extracted from the culture broth or the mycelial mass. The general procedure involves:

-

Fermentation of the microorganism in a suitable liquid medium.

-

Separation of the mycelium from the culture broth by filtration or centrifugation.

-

Solvent extraction of both the broth and the mycelial mass (e.g., with ethyl acetate).

-

Concentration of the extract and subsequent purification by column chromatography.

-

-

Melochia tomentosa : The isolation of melosatins from Melochia tomentosa follows a similar general procedure to that of other plant sources, involving solvent extraction of the plant material followed by chromatographic separation to isolate the specific isatin derivatives.[2]

Conclusion

Isatin and its derivatives represent a fascinating class of natural products with a wide distribution and significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, quantitative yields, and detailed protocols for their isolation. The methodologies outlined here, particularly the detailed protocol for isolation from Couroupita guianensis, offer a solid foundation for researchers and scientists working on the discovery and development of isatin-based pharmaceuticals. Further research into the optimization of isolation techniques from other promising natural sources is warranted to fully exploit the chemical diversity and biological activity of this important class of compounds.

References

- 1. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpentylisatins: a novel class of alkaloids from Melochia tomentosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. journals.irapa.org [journals.irapa.org]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and structure elucidation of 6-(3'-methylbuten-2'-yl)isatin, an unusual metabolite from Streptomyces albus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Benzylisatin Research: A Technical Guide to Current Trends and Methodologies

An In-depth Analysis for Researchers and Drug Development Professionals

Benzylisatin, a derivative of the versatile isatin (B1672199) scaffold, has emerged as a significant pharmacophore in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with a predominant focus on anticancer properties. This technical guide provides a comprehensive literature review of the current research trends, quantitative biological data, key experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Core Research Trends

Recent research on this compound and its derivatives has been concentrated on the synthesis of novel analogues and the evaluation of their biological activities. The primary areas of investigation include:

-

Anticancer Activity: A significant portion of research is dedicated to exploring the anticancer potential of this compound derivatives against a wide array of human cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the induction of apoptosis.[1][2][3][4][5]

-

Synthesis of Schiff Bases and Hydrazones: A major trend in the chemical synthesis aspect is the derivatization of the C3-carbonyl group of the N-benzylisatin core to form Schiff bases and hydrazones.[6][7] These modifications have been shown to significantly influence the biological activity of the parent compound.

-

Antimicrobial and Antiviral Activities: Besides anticancer research, this compound derivatives have also been investigated for their efficacy against various bacterial, fungal, and viral strains.[6][8][9]

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer and enzyme inhibitory activities of selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2m | N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 | [10] |

| 1i | 5-phenylisatin (B182446) derivative | HepG2 (Liver) | 0.96 | [10] |

| 6c | N-benzylisatin-aryl-hydrazone | A549 (Lung) | 4.35 | [7] |

| 6c | N-benzylisatin-aryl-hydrazone | HeLa (Cervical) | 4.09 | [7] |

| Gefitinib (Control) | - | A549 (Lung) | 15.23 | [7] |

| Gefitinib (Control) | - | HeLa (Cervical) | 7.35 | [7] |

| Compound 13 | Isatin-thiazolidine-2,4-dione hybrid | Caco-2 (Colorectal) | Comparable to Doxorubicin | [4] |

| Compound 14 | Isatin-thiazolidine-2,4-dione hybrid | Caco-2 (Colorectal) | Comparable to Doxorubicin | [4] |

Table 2: VEGFR-2 Inhibitory Activity of Isatin Derivatives

| Compound | Derivative Type | IC50 (nM) | Reference |

| Compound 13 | Isatin-thiazolidine-2,4-dione hybrid | 69.11 | [4] |

| Compound 14 | Isatin-thiazolidine-2,4-dione hybrid | 85.89 | [4] |

| Compound 9 | Quinoline-thiazolidine-2,4-dione hybrid | 98.53 | [4] |

| Sorafenib (Control) | - | 53.65 | [4] |

Key Experimental Protocols

Synthesis of N-Benzylisatin Schiff Bases

This protocol is a representative method for the synthesis of N-benzylisatin Schiff bases.[6]

-

N-Benzylation of Isatin:

-

Dissolve isatin (1 equivalent) in acetonitrile.

-

Add potassium carbonate (1.2 equivalents) and potassium iodide (0.2 equivalents).

-

Add benzyl (B1604629) chloride (1.5 equivalents) dropwise while stirring.

-

Reflux the mixture for 4 hours.

-

After cooling, filter the mixture. The filtrate is dried under vacuum.

-

The crude product is purified by recrystallization from hot ethanol.

-

-

Schiff Base Formation:

-

Dissolve the synthesized N-benzylisatin derivative (1 equivalent) in absolute ethanol.

-

Add a few drops of glacial acetic acid.

-

Add the desired amine (e.g., sulphanilamide or 4-methyl sulphonyl aniline) (1 equivalent).

-

Reflux the resulting solution for 5 hours.

-

The Schiff base product precipitates upon cooling and is isolated by filtration.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[10]

-

Cell Seeding:

-

Cancer cells (e.g., K562, HepG2) are seeded into 96-well plates at a density of 5 x 10^4 cells/well.

-

The cells are allowed to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions.

-

The stock solutions are serially diluted with cell culture medium to achieve a range of final concentrations.

-

The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds. A control group is treated with vehicle (DMSO) only.

-

The plates are incubated for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control group.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Visualizations

Signaling Pathway: Apoptosis Induction

Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The two main pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Caption: The intrinsic and extrinsic pathways of apoptosis.

Experimental Workflow: Anticancer Screening of this compound Derivatives

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives as potential anticancer agents.

Caption: Workflow for anticancer screening of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. mdpi.com [mdpi.com]

- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones [mdpi.com]

- 10. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Benzylisatin Derivatives: A Technical Guide

Introduction

Isatin (B1672199) (1H-indole-2,3-dione), a naturally occurring heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] Among these, N-benzylisatin derivatives have emerged as a particularly promising class of compounds with diverse therapeutic applications. The introduction of a benzyl (B1604629) group at the N1 position of the isatin core can significantly modulate the molecule's biological activity, leading to enhanced potency and selectivity for various targets. This technical guide provides an in-depth overview of the current research on benzylisatin derivatives, focusing on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Applications

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of key enzymes involved in cell proliferation and survival, and disruption of angiogenesis.

Mechanism of Action: Apoptosis Induction and Enzyme Inhibition

Several studies have shown that this compound derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key signaling pathways. For instance, some derivatives have been found to increase the levels of cleaved caspase-3 and cleaved PARP, which are critical executioners of apoptosis.

Furthermore, this compound derivatives have been identified as potent inhibitors of various kinases that are often dysregulated in cancer. Notably, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis. Some derivatives also exhibit inhibitory effects on other kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cancer cell proliferation and survival.[2][3]

Quantitative Data: Cytotoxicity of this compound Derivatives

The anticancer activity of various this compound derivatives has been quantified using in vitro cytotoxicity assays against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Reference |

| 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | [7] |

| 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | [7] |

| 7d | A-549 (Lung Cancer) | 9.57 ± 0.62 | [7] |

| 12c | A-549 (Lung Cancer) | 12.20 ± 1.54 | [7] |

| 2m | K562 (Leukemia) | 0.03 | [11] |

Antimicrobial and Antiviral Applications

This compound derivatives have also been investigated for their potential as antimicrobial and antiviral agents.

Antibacterial and Antifungal Activity

Several studies have synthesized and evaluated Schiff bases of N-benzylisatin for their antimicrobial properties. [1] While many of these compounds have shown moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, their antifungal activity has been reported to be limited. [1, 4]

Antiviral Activity

The isatin scaffold is a component of several compounds with known antiviral activity. [18] Research into this compound derivatives has revealed their potential to inhibit the replication of a variety of viruses, including Human Immunodeficiency Virus (HIV). [4, 18] The mechanism of antiviral action can involve the inhibition of viral enzymes that are essential for replication.

Enzyme Inhibition

Beyond their roles in cancer and infectious diseases, this compound derivatives have been explored as inhibitors of other clinically relevant enzymes.

Monoamine Oxidase (MAO) Inhibition

Certain isatin-based derivatives have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are involved in the metabolism of neurotransmitters. [12] Some compounds have shown potent and selective inhibition of MAO-B, suggesting their potential for the treatment of neurodegenerative diseases like Parkinson's disease. [12] For instance, compound ISB1 was identified as a competitive and reversible MAO-B inhibitor with a Ki value of 0.055 ± 0.010 µM. [12]

Acetylcholinesterase (AChE) and Histone Deacetylase 6 (HDAC6) Inhibition

Recent research has also pointed towards the potential of 1-benzylisatin derivatives as inhibitors of acetylcholinesterase (AChE) and histone deacetylase 6 (HDAC6). [13] Dual inhibition of these enzymes is a promising strategy for the treatment of Alzheimer's disease.

Experimental Protocols

The synthesis and evaluation of this compound derivatives involve a series of well-established experimental procedures.

General Synthesis of N-Benzylisatin Derivatives

A common method for the synthesis of N-benzylisatin involves the reaction of isatin with benzyl bromide in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF). [2, 3] The reaction mixture is typically heated to facilitate the N-benzylation.

Synthesis of Schiff Bases of N-Benzylisatin

Schiff bases of N-benzylisatin are typically prepared by the condensation reaction of an N-benzylisatin derivative with a primary amine. This reaction is often carried out in a refluxing alcoholic solution with a catalytic amount of glacial acetic acid.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The absorbance of the resulting formazan (B1609692) product is proportional to the number of living cells.

Enzyme Inhibition Assays

The inhibitory activity of this compound derivatives against specific enzymes is determined using appropriate in vitro enzyme assays. For example, the inhibitory activity against MAO can be evaluated using a fluorometric assay that measures the production of hydrogen peroxide. For AChE inhibition, Ellman's method is a commonly used spectrophotometric assay.

Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties, make them attractive candidates for the development of new therapeutic agents. Further research focusing on lead optimization, in vivo efficacy, and safety profiling is warranted to translate the therapeutic potential of these compounds into clinical applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective treatments for a range of diseases.

References

- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-benzylisatin Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to the synthesis of N-benzylisatin Schiff bases, compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The procedures outlined below detail the N-benzylation of isatin (B1672199) derivatives followed by the condensation reaction to form the desired Schiff bases.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors for the synthesis of a wide range of heterocyclic compounds. The introduction of a benzyl (B1604629) group at the N-1 position of the isatin ring, followed by the formation of a Schiff base at the C-3 position, can significantly enhance the biological activity of the resulting molecule.[1] The general synthetic route involves two key steps: the N-alkylation of isatin with a benzyl halide and the subsequent acid-catalyzed condensation of the N-benzylisatin intermediate with a primary amine.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-benzylisatin and its subsequent conversion to N-benzylisatin Schiff bases.

Part 1: Synthesis of N-benzylisatin Derivatives

This protocol describes the N-alkylation of isatin using benzyl chloride in the presence of potassium carbonate and potassium iodide.

-

Materials:

-

Isatin or 5-substituted isatin (e.g., 5-methoxyisatin, 5-fluoroisatin)

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Acetonitrile

-

Ethyl acetate (B1210297)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round bottom flask containing 15 mL of acetonitrile, add isatin (6 mmol).[1]

-

Add potassium carbonate (7.2 mmol) and potassium iodide (1.2 mmol) to the flask.[1]

-

Stir the mixture for 5 minutes at room temperature.[1]

-

Add benzyl chloride (9 mmol) dropwise to the stirring mixture.[1]

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.[1]

-

After cooling to room temperature, filter the reaction mixture.[1]

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.[1]

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.[1]

-

Wash the organic layer multiple times with hot water.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from hot ethanol to obtain pure N-benzylisatin.[1]

-

Part 2: Synthesis of N-benzylisatin Schiff Bases

This protocol details the condensation reaction between N-benzylisatin and a primary amine to form the corresponding Schiff base.

-

Materials:

-

N-benzylisatin derivative (from Part 1)

-

Primary amine (e.g., sulfanilamide, 4-methyl sulfonyl aniline, isonicotinohydrazide)

-

Absolute ethanol

-

Glacial acetic acid

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

-

Procedure:

-

In a round bottom flask, dissolve an equimolar amount of the N-benzylisatin derivative and the desired primary amine in absolute ethanol (approximately 15-20 mL).[2]

-

Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[2]

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-5 hours.[2][3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.[3]

-

The precipitated product can be collected by filtration.[2][3]

-

Wash the collected solid with cold ethanol and dry it.

-

If necessary, recrystallize the product from ethanol to obtain the pure Schiff base.[2][3]

-

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of representative N-benzylisatin Schiff bases.

| N-benzylisatin Derivative | Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| N-benzylisatin | 4-(methylsulfonyl)aniline | Absolute Ethanol | Glacial Acetic Acid | Reflux | 55 | 172-175 |

| N-benzyl-5-methoxyisatin | 4-(methylsulfonyl)aniline | Absolute Ethanol | Glacial Acetic Acid | Reflux | 30 | 160-162 |

| N-benzyl-5-fluoroisatin | 4-(methylsulfonyl)aniline | Absolute Ethanol | Glacial Acetic Acid | Reflux | 50 | 192-194 |

| N-benzylisatin | Isonicotinohydrazide | Absolute Ethanol | Glacial Acetic Acid | 5 | 85 | 158 |

Data compiled from multiple sources.[3]

Characterization

The synthesized N-benzylisatin Schiff bases can be characterized using various spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the region of 1674-1681 cm⁻¹. Concurrently, the disappearance of the C=O stretching band of the isatin reactant and the N-H stretching bands of the primary amine will be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the final products by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized compounds, further confirming their identity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-benzylisatin Schiff bases.

References

Application of Benzylisatin in Antimicrobial Assays: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Benzylisatin and its derivatives in antimicrobial assays. Isatin (B1672199), an endogenous indole (B1671886) derivative, and its analogues, including N-benzylisatin, have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. This document focuses on the application of N-benzylisatin derivatives as potential antimicrobial agents, providing quantitative data, experimental methodologies, and visual representations of workflows and potential mechanisms of action.

Introduction to this compound's Antimicrobial Potential

N-benzylisatin serves as a versatile scaffold for the synthesis of various derivatives, particularly Schiff bases and hydrazones, which have demonstrated notable antimicrobial properties. The introduction of the benzyl (B1604629) group at the N-1 position of the isatin core, coupled with further modifications at the C-3 position, has been a strategic approach to enhance biological activity. These compounds have been screened against a variety of pathogenic Gram-positive and Gram-negative bacteria, and in some instances, against fungal strains. The antimicrobial efficacy is often attributed to the physicochemical properties of the entire molecule, with the azomethine group (C=N) in Schiff bases playing a potential role in interacting with microbial cellular components.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of N-benzylisatin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar (B569324) diffusion assays. The following tables summarize the reported quantitative data for various N-benzylisatin derivatives against selected microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of N-Benzylisatin Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| N-benzylisatin-3-semicarbazone (3-Cl substituted) | Bacteria | More active than Trimethoprim | [1] |

| Isatin-quinoline conjugate 11a | S. aureus (MRSA) | 6 | [2] |

| Isatin-quinoline conjugate 11c | S. aureus (MRSA) | 50 | [2] |

| Isatin-quinoline conjugate 11e | S. aureus (MRSA) | 2500 | [2] |

| Isatin-quinoline conjugate 11f | S. aureus (MRSA) | 2500 | [2] |

| Di-O-benzyl aminotriol 22b | B. subtilis | >100 | [3] |

| Di-O-benzyl aminotriol 23a | B. subtilis | >100 | [3] |

| Benzyl bromide derivative 1a | S. aureus | 1000 | [4] |

| Benzyl bromide derivative 1a | S. pyogenes | 2000 | [4] |

| Benzyl bromide derivative 1c | S. pyogenes | 500 | [4] |

Note: The data presented is a selection from various studies and the specific derivatives and experimental conditions should be consulted in the original publications.

Table 2: Zone of Inhibition of N-Benzylisatin Derivatives

| Compound/Derivative | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |

| N-benzylisatin Schiff base 3a | E. coli | 5 mg/mL | Low Activity | |

| N-benzylisatin Schiff base 3a | P. aeruginosa | 5 mg/mL | Low Activity | |

| Isatin-quinoline conjugate 11a | S. aureus (MRSA) | 40 mg/mL | 47.33 ± 0.60 | [2] |

| Isatin-quinoline conjugate 11c | S. aureus (MRSA) | 40 mg/mL | 30.72 ± 1.00 | [2] |

| Isatin-quinoline conjugate 11e | S. aureus (MRSA) | 40 mg/mL | 18.31 ± 0.60 | [2] |

| Isatin-quinoline conjugate 11f | S. aureus (MRSA) | 40 mg/mL | 16.34 ± 0.60 | [2] |

| Benzyl bromide derivative 1a | S. aureus | 10 mg/mL | 10-17 | [4] |

| Benzyl bromide derivative 1a | E. coli | 10 mg/mL | 7 | [4] |

| Benzyl bromide derivative 1b | S. pyogenes | 10 mg/mL | 15 | [4] |

Note: The qualitative descriptions of activity (e.g., "Low Activity") are as reported in the source and indicate that precise measurements were not provided.

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are generalized and may require optimization based on the specific this compound derivative and microbial strains being tested.

Agar Well Diffusion Assay

This method is suitable for preliminary screening of the antimicrobial activity of soluble compounds.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Pure culture of the test microorganism

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Solution of this compound derivative (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent used to dissolve the compound)

-

Incubator

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inner wall of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.

-

Well Creation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plate using a sterile cork borer.

-

Sample Addition: Carefully add a defined volume (e.g., 50-100 µL) of the this compound derivative solution into the wells. In separate wells, add the positive and negative controls.

-

Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination